molecular formula C19H18N4O2 B4877222 1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B4877222
M. Wt: 334.4 g/mol
InChI Key: YAXJRJBCHUKBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a synthetic organic compound featuring a hybrid scaffold of indole and piperazine, with a pyridin-4-ylcarbonyl substituent on the piperazine ring. This structure integrates three pharmacologically significant motifs:

  • Indole moiety: Known for modulating neurotransmitter systems (e.g., serotonin receptors) and exhibiting anticancer activity .
  • Piperazine ring: Enhances solubility and enables interactions with biological targets via hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18(14-5-7-20-8-6-14)22-9-11-23(12-10-22)19(25)17-13-15-3-1-2-4-16(15)21-17/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXJRJBCHUKBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available indole. One common synthetic route includes:

Chemical Reactions Analysis

1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is investigated for its potential as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for treating diseases such as cancer and neurological disorders. Studies have shown that derivatives with similar structures exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity
Research indicates that compounds similar to 1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can inhibit cancer cell growth through mechanisms such as:

CompoundCancer TypeMechanism of Action
Compound ABreast CancerInduces apoptosis via caspase activation
Compound BLung CancerInhibits proliferation through cell cycle arrest
Compound CColon CancerModulates signaling pathways related to tumor growth

Biological Research

Enzyme Interaction Studies
This compound serves as a probe in studying enzyme mechanisms and receptor binding. Its unique structural features enable it to interact with various macromolecules, providing insights into biochemical pathways.

Mechanism of Action
The interaction of the indole ring with enzymes modulates their activity, while the piperazine ring enhances binding affinity. The pyridine ring can participate in hydrogen bonding, further influencing biological interactions.

Material Science

Development of New Materials
In industry, this compound can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings. Its chemical structure allows for modifications that can tailor material characteristics for various applications.

Mechanism of Action

The mechanism of action of 1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For example, it has been shown to bind to serotonin receptors, which are involved in various neurological processes. The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural variations and biological activities of related compounds:

Compound Name Substituent on Indole Piperazine Substituent Biological Activity Reference
1H-Indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone None (parent indole) Pyridin-4-ylcarbonyl Hypothesized: Neuropharmacological activity (based on indole-piperazine synergy)
(1-Methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone 1-Methyl Phenylcarbonyl Antimicrobial, anticancer
(6-Methoxy-1H-indol-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone 6-Methoxy 2-Methoxyphenyl Neurological disorder targets (e.g., serotonin receptors)
1-{4-[(1-Benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone 1-Benzyl Methoxyethanone Enhanced metabolic stability (methoxy group)
(1-Methyl-1H-indol-2-yl){4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}methanone 1-Methyl 3,4,5-Trimethoxyphenyl Anticancer (tubulin inhibition)

Key Observations :

  • Substituent Effects : Methyl or benzyl groups on the indole nitrogen (e.g., in ) improve metabolic stability but may reduce receptor affinity compared to the parent indole .
  • Piperazine Modifications : Pyridin-4-ylcarbonyl (target compound) and phenylcarbonyl () substituents enhance aromatic interactions, while methoxy groups () improve solubility and CNS penetration.
  • Biological Activity : The trimethoxyphenyl variant () shows potent anticancer activity, whereas methoxy-substituted analogues () target neurological receptors.

Pharmacological Profile Comparison

Receptor Affinity and Selectivity
  • Target Compound : Predicted to interact with serotonin (5-HT) and dopamine receptors due to indole-piperazine synergy, similar to neuropharmacological agents in .
  • Phenylcarbonyl Analogues () : Exhibit broad-spectrum activity (antimicrobial, anticancer) but lower receptor selectivity.
  • Methoxy-Substituted Analogues () : High affinity for 5-HT₁ₐ receptors, making them candidates for anxiety/depression therapy.
Enzymatic Inhibition
  • Pyridin-4-ylcarbonyl Group : May inhibit kinases (e.g., JAK2, EGFR) due to pyridine’s role in ATP-binding pocket interactions .
  • Trimethoxyphenyl Analogues () : Inhibit tubulin polymerization, a mechanism critical in cancer therapy.

Therapeutic Potential

  • Neuropharmacology : Indole-piperazine hybrids (e.g., ) show promise in treating CNS disorders due to dual receptor modulation.
  • Oncology : Piperazine-linked indoles with aromatic substituents (e.g., ) demonstrate cytotoxicity against cancer cell lines.

Biological Activity

1H-indol-2-yl[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an indole ring, a piperazine ring, and a pyridine moiety, allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

The molecular formula of this compound is C20H20N4O2, with a molecular weight of 348.4 g/mol. Its structural features contribute to its biological activity, particularly its ability to modulate enzyme functions and receptor interactions.

PropertyValue
Molecular FormulaC20H20N4O2
Molecular Weight348.4 g/mol
IUPAC Name[4-(1-methylindole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone
InChI KeyNHBMTNDDWKOHRZ-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The indole moiety is known for its ability to engage in π-stacking interactions, while the piperazine enhances binding affinity through hydrogen bonding and electrostatic interactions. These properties allow the compound to modulate various signaling pathways within cells.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including:

  • K562 (Chronic Myelogenous Leukemia)
  • MCF-7 (Breast Adenocarcinoma)
  • HeLa (Cervical Carcinoma)

In vitro assays indicate that at concentrations around 100 µM, these compounds can achieve moderate to significant inhibition rates against these cancer cells, comparable to established chemotherapeutic agents like imatinib and sorafenib .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of specific enzymes involved in key metabolic pathways. For example, it may act on serine hydrolases such as monoacylglycerol lipase (MAGL), which is crucial for the degradation of endocannabinoids. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), a potent endocannabinoid that affects mood, pain perception, and inflammation .

Study on Anticancer Activity

A study conducted by researchers assessed the anticancer efficacy of several indole derivatives, including this compound. The results showed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Study on Pain Management

Another investigation focused on the analgesic properties of related compounds in models of neuropathic pain. The findings indicated that these compounds could significantly reduce pain sensitivity without inducing adverse effects typically associated with conventional analgesics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.